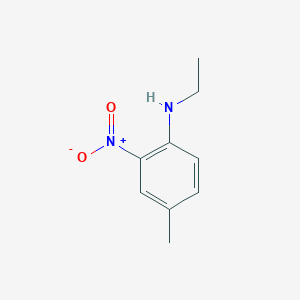![molecular formula C17H13BrN4O5S2 B2396631 N-(5-((2-((benzo[d][1,3]dioxol-5-ylméthyl)amino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide CAS No. 893144-22-4](/img/structure/B2396631.png)
N-(5-((2-((benzo[d][1,3]dioxol-5-ylméthyl)amino)-2-oxoéthyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN4O5S2 and its molecular weight is 497.34. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antitumorale
Le composé a montré une activité antitumorale significative . Une série de nouvelles N-aryl-5-(benzo[d][1,3]dioxol-5-ylméthyl)-4-(tert-butyl)thiazol-2-amines a été synthétisée et évaluée pour ses activités antitumorales contre les lignées cellulaires HeLa, A549 et MCF-7 . Certains composés testés ont montré des propriétés d'inhibition de la croissance puissantes avec des valeurs d'IC50 généralement inférieures à 5 μM contre les trois lignées cellulaires cancéreuses humaines .
Induction de l'Apoptose
Le composé s'est avéré induire l'apoptose dans les cellules cancéreuses . Le mécanisme préliminaire de l'effet inhibiteur a été étudié via des expériences supplémentaires, telles que l'analyse morphologique par coloration double AO/EB et coloration au Hoechst 33342, ainsi que l'évaluation de l'apoptose et du cycle cellulaire par analyse FACS . Les résultats ont illustré que le composé C27 pouvait induire l'apoptose et provoquer à la fois des arrêts en phase S et en phase G2/M dans la lignée cellulaire HeLa .
Arrêt du Cycle Cellulaire
Le composé peut provoquer un arrêt du cycle cellulaire dans les cellules cancéreuses . Les résultats ont illustré que le composé C27 pouvait induire l'apoptose et provoquer à la fois des arrêts en phase S et en phase G2/M dans la lignée cellulaire HeLa .
Analyse de la Structure Cristalline
La structure cristalline du composé a été analysée . Ces informations peuvent être utiles pour comprendre les propriétés physiques et chimiques du composé et la façon dont il interagit avec d'autres molécules.
Synthèse de Nouveaux Composés
Le composé peut être utilisé dans la synthèse de nouveaux composés . Une série de nouvelles N-aryl-5-(benzo[d][1,3]dioxol-5-ylméthyl)-4-(tert-butyl)thiazol-2-amines a été synthétisée .
Activité Antimicrobienne
Des dérivés du composé ont montré une activité antimicrobienne . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que l'antibactérien, l'antimycobactérien .
Activité Anti-inflammatoire
Des dérivés du composé ont montré une activité anti-inflammatoire . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que l'anti-inflammatoire .
Activité Antidiabétique
Des dérivés du composé ont montré une activité antidiabétique . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que l'antidiabétique .
Mécanisme D'action
Target of Action
Compounds with similar structures have shown antitumor activities against various human cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. Cell cycle arrest prevents the cells from dividing and proliferating.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . These pathways are crucial for controlling cell growth and division. When these pathways are disrupted, it can lead to uncontrolled cell growth, a hallmark of cancer.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound is effective in inhibiting the growth of these cancer cells.
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been shown to exhibit potent growth inhibition properties against various human cancer cell lines . This suggests that N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation.
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-7-14(23)19-6-9-1-2-10-12(5-9)26-8-25-10/h1-5H,6-8H2,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXCVHZTKVLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)
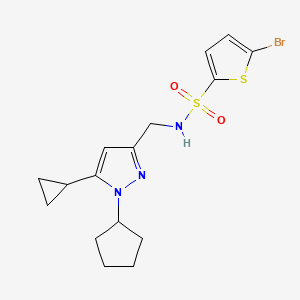
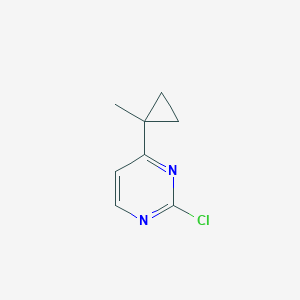
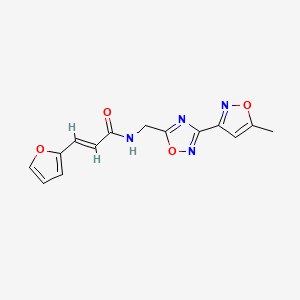

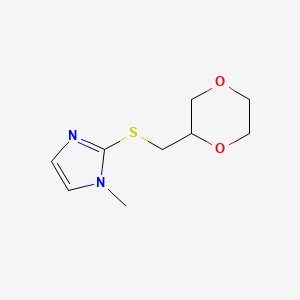
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2396558.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
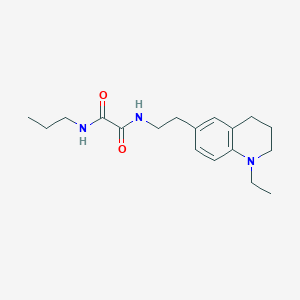
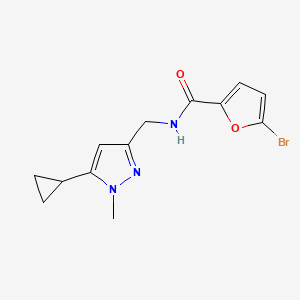
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

